molecular formula C12H10N2 B3350795 1H-Naphth[2,3-d]imidazole, 1-methyl- CAS No. 30489-65-7

1H-Naphth[2,3-d]imidazole, 1-methyl-

Cat. No. B3350795
CAS RN: 30489-65-7
M. Wt: 182.22 g/mol
InChI Key: RNNYMJUARRGCPD-UHFFFAOYSA-N
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Description

1H-Naphth[2,3-d]imidazole, 1-methyl- is a chemical compound with the molecular formula C11H8N2 . It has an average mass of 168.195 Da and a monoisotopic mass of 168.068741 Da .


Synthesis Analysis

The synthesis of imidazole-based 1,4-naphthoquinones, which are similar to 1H-Naphth[2,3-d]imidazole, 1-methyl-, has been reported . These compounds were synthesized from β-lapachone and their antibacterial and antifungal activities were studied . The synthesis involved the use of precursors such as N-(3-chloro-1,-dioxo-1,4-dihydronaphthalen-2-yl)acetamide and N-(3-(alkylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide .


Molecular Structure Analysis

The molecular structure of 1H-Naphth[2,3-d]imidazole, 1-methyl- can be analyzed using various techniques . The structure can be viewed in 3D .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Naphth[2,3-d]imidazole, 1-methyl- include its molecular formula, average mass, and monoisotopic mass .

Future Directions

Naphthoimidazoles are potential bioactive heterocycle compounds that can be used in several biomedical applications . They have shown promising values for molar absorptivity coefficients, intense fluorescence emissions, and large Stokes shifts . Their selective cytotoxicity towards cancer cells makes them potential candidates for application in antitumor theranostic systems .

properties

IUPAC Name

3-methylbenzo[f]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-14-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNYMJUARRGCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC3=CC=CC=C3C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439203
Record name 1H-Naphth[2,3-d]imidazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30489-65-7
Record name 1H-Naphth[2,3-d]imidazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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